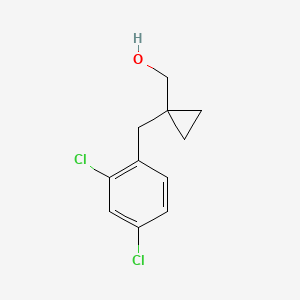

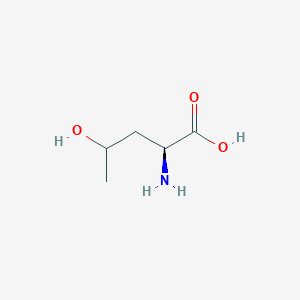

(2S)-2-amino-4-hydroxypentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-amino-4-hydroxypentanoic acid, also known as L-threonine, is an essential amino acid that plays a crucial role in various biological processes. It is one of the 20 standard amino acids used by cells to synthesize proteins. L-threonine is vital for protein synthesis, immune function, and the production of neurotransmitters.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-threonine can be synthesized through several methods, including chemical synthesis and fermentation. One common chemical synthesis route involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an alpha-amino nitrile, which is then hydrolyzed to produce the amino acid.

Industrial Production Methods

Industrial production of L-threonine is primarily achieved through microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce L-threonine. The fermentation process involves cultivating these bacteria in a nutrient-rich medium, followed by extraction and purification of the amino acid.

Analyse Chemischer Reaktionen

Types of Reactions

L-threonine undergoes various chemical reactions, including:

Oxidation: L-threonine can be oxidized to form amino acids like glycine and acetaldehyde.

Reduction: Reduction reactions are less common but can involve the conversion of L-threonine to other amino acids.

Substitution: L-threonine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.

Major Products

Oxidation: Glycine and acetaldehyde.

Reduction: Other amino acids.

Substitution: Derivatives of L-threonine with different functional groups.

Wissenschaftliche Forschungsanwendungen

L-threonine has numerous applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Essential for studying protein structure and function.

Medicine: Investigated for its role in treating conditions like amyotrophic lateral sclerosis (ALS) and spasticity.

Industry: Used in animal feed to improve growth and feed efficiency.

Wirkmechanismus

L-threonine exerts its effects through various molecular targets and pathways:

Protein Synthesis: Incorporated into proteins during translation.

Immune Function: Supports the production of antibodies and immune cells.

Neurotransmitter Production: Precursor for the synthesis of neurotransmitters like glycine.

Vergleich Mit ähnlichen Verbindungen

L-threonine is unique among amino acids due to its hydroxyl group, which allows it to participate in specific biochemical reactions. Similar compounds include:

L-serine: Similar structure but lacks the hydroxyl group.

L-isoleucine: Branched-chain amino acid with different metabolic pathways.

L-valine: Another branched-chain amino acid with distinct functions.

L-threonine’s unique structure and properties make it indispensable in various biological and industrial applications.

Eigenschaften

Molekularformel |

C5H11NO3 |

|---|---|

Molekulargewicht |

133.15 g/mol |

IUPAC-Name |

(2S)-2-amino-4-hydroxypentanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-3(7)2-4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m0/s1 |

InChI-Schlüssel |

SBRVJFMQKPUAGQ-BKLSDQPFSA-N |

Isomerische SMILES |

CC(C[C@@H](C(=O)O)N)O |

Kanonische SMILES |

CC(CC(C(=O)O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)

![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)

![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)

![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)